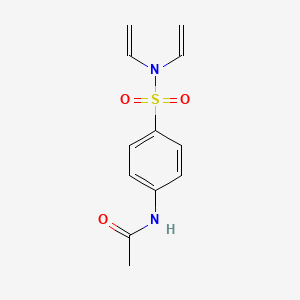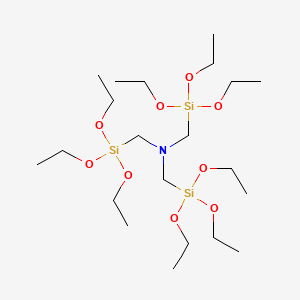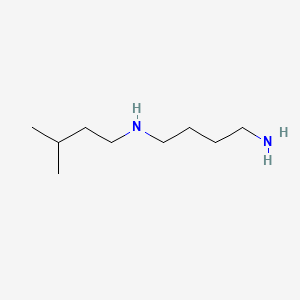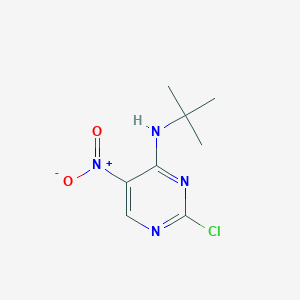
1,4-Dihydroxy-2,2,5,6-tetramethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydroxy-2,2,5,6-tetramethylpiperazine is an organic compound with the molecular formula C8H18N2O2 It is a derivative of piperazine, characterized by the presence of two hydroxyl groups at the 1 and 4 positions and four methyl groups at the 2, 2, 5, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dihydroxy-2,2,5,6-tetramethylpiperazine typically involves the reaction of piperazine derivatives with appropriate reagents to introduce the hydroxyl and methyl groups. One common method involves the hydroxylation of 2,2,5,6-tetramethylpiperazine using oxidizing agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by hydroxylation and methylation reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dihydroxy-2,2,5,6-tetramethylpiperazine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction may produce diamines .
Scientific Research Applications
1,4-Dihydroxy-2,2,5,6-tetramethylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,4-Dihydroxy-2,2,5,6-tetramethylpiperazine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its hydroxyl groups may participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine: Another piperidine derivative with similar structural features but different functional groups.
2,2,5,5-Tetramethylpyrrolidine: A related compound with a different ring structure and substitution pattern.
Uniqueness: 1,4-Dihydroxy-2,2,5,6-tetramethylpiperazine is unique due to the specific arrangement of hydroxyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C8H18N2O2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1,4-dihydroxy-2,2,5,6-tetramethylpiperazine |
InChI |
InChI=1S/C8H18N2O2/c1-6-7(2)10(12)8(3,4)5-9(6)11/h6-7,11-12H,5H2,1-4H3 |
InChI Key |
QTMMAVVCBFHHKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N(C(CN1O)(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B13782392.png)













